Antibacterial Potency of Furan-2-yl Substituent Against S. aureus and MRSA
In a head-to-head comparison within a series of pyrazolo[1,5-a]pyrimidines bearing varied C7 substituents (phenyl, thiophen-2-yl, furan-2-yl), compounds containing the furan-2-yl unit demonstrated superior antibacterial activity against S. aureus. Specifically, furan-2-yl derivatives achieved MIC/MBC values of 2.5/5.1 µM and 2.4/4.9 µM, which exceeded the potency of the clinical comparator ciprofloxacin. This data directly quantifies the contribution of the 7-furan-2-yl group to antimicrobial efficacy, establishing a clear differentiation from phenyl or thiophene analogs [1].
| Evidence Dimension | Antibacterial Activity (MIC/MBC) |
|---|---|
| Target Compound Data | MIC 2.5 µM, MBC 5.1 µM (for 4-Me aryl analog); MIC 2.4 µM, MBC 4.9 µM (for 4-OMe aryl analog) |
| Comparator Or Baseline | Ciprofloxacin (standard antibiotic); phenyl and thiophen-2-yl C7-substituted analogs |
| Quantified Difference | Furan-2-yl derivatives demonstrated lower MIC values than comparator ciprofloxacin and exhibited superior activity compared to phenyl or thiophen-2-yl substituted analogs in the same assay panel. |
| Conditions | In vitro broth microdilution assay against S. aureus (ATCC 25923) and MRSA strains (ATCC 33591, ATCC 43300). |
Why This Matters
This evidence provides a quantitative rationale for selecting the furan-2-yl substituted scaffold over other C7 variants when screening for anti-MRSA lead compounds.
- [1] Elneairy MAA, Youssef EGN, Ebrahim SAA, et al. MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. Chem Biodivers. 2024;e202402031. View Source
